Benchmarking MetAP-2 Inhibition: Fumagillol's Potency Relative to Fumagillin and TNP-470
The core differentiation lies in the potency of MetAP-2 inhibition, which directly correlates with anti-angiogenic activity. Fumagillol, as the core scaffold, has a defined but lower intrinsic potency compared to its semi-synthetic derivative TNP-470. This is a critical quantitative distinction for assay design. TNP-470 demonstrates a potent IC50 of 1 nM against human MetAP-2 , while the parent compound fumagillin has a reported IC50 of 9.2 nM . Fumagillol itself serves as the essential precursor for synthesizing these highly potent agents, and its activity is the baseline from which these improvements are measured. The 9.2-fold difference in IC50 between TNP-470 and fumagillin illustrates the substantial impact of structural modification at the fumagillol core.
| Evidence Dimension | MetAP-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Precursor to potent inhibitors; used as a synthetic scaffold. |
| Comparator Or Baseline | TNP-470 (IC50: 1 nM); Fumagillin (IC50: 9.2 nM) |
| Quantified Difference | TNP-470 is 9.2-fold more potent than Fumagillin against human MetAP-2. |
| Conditions | In vitro enzymatic assay using human MetAP-2. |
Why This Matters
This data demonstrates that fumagillol is the essential, structurally-defined starting point for developing MetAP-2 inhibitors with dramatically improved potency over the natural product fumagillin.
